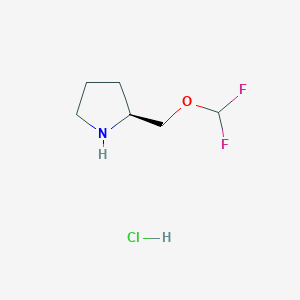

(2S)-2-(Difluoromethoxymethyl)pyrrolidine;hydrochloride

Description

(2S)-2-(Difluoromethoxymethyl)pyrrolidine hydrochloride is a chiral pyrrolidine derivative characterized by a difluoromethoxymethyl substituent at the 2-position of the pyrrolidine ring and a hydrochloride counterion. Pyrrolidine-based compounds are widely studied for their applications in medicinal chemistry, catalysis, and materials science due to their stereochemical versatility and bioactivity. The difluoromethoxymethyl group introduces both steric bulk and electronic effects, which may enhance metabolic stability and binding affinity in pharmaceutical contexts.

Properties

IUPAC Name |

(2S)-2-(difluoromethoxymethyl)pyrrolidine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11F2NO.ClH/c7-6(8)10-4-5-2-1-3-9-5;/h5-6,9H,1-4H2;1H/t5-;/m0./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWXUAKBWGJJYCT-JEDNCBNOSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)COC(F)F.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](NC1)COC(F)F.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12ClF2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2470280-38-5 | |

| Record name | (2S)-2-[(difluoromethoxy)methyl]pyrrolidine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-((Difluoromethoxy)methyl)pyrrolidine hydrochloride typically involves the following steps:

Starting Material: The synthesis begins with the preparation of a suitable pyrrolidine derivative.

Introduction of Difluoromethoxy Group: The difluoromethoxy group is introduced through a nucleophilic substitution reaction using a difluoromethylating agent.

Chiral Resolution: The resulting mixture is subjected to chiral resolution to obtain the desired enantiomer, (S)-2-((Difluoromethoxy)methyl)pyrrolidine.

Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of (S)-2-((Difluoromethoxy)methyl)pyrrolidine hydrochloride follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Advanced techniques such as continuous flow synthesis and automated chiral resolution may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(S)-2-((Difluoromethoxy)methyl)pyrrolidine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the pyrrolidine ring to a more saturated form.

Substitution: The difluoromethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride and alkyl halides.

Major Products

The major products formed from these reactions include N-oxides, reduced pyrrolidine derivatives, and various substituted pyrrolidines, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry Applications

Antiviral Activity

One of the primary applications of (2S)-2-(Difluoromethoxymethyl)pyrrolidine;hydrochloride is in the development of antiviral agents. Research indicates that compounds similar to this pyrrolidine derivative exhibit significant activity against Hepatitis C virus (HCV). For example, a patent describes its use in pharmaceutical compositions aimed at inhibiting HCV activity, demonstrating its potential therapeutic value in treating HCV-related disorders .

Pharmacological Properties

The unique properties of the difluoromethoxy group enhance the pharmacokinetic profiles of compounds. Studies suggest that this modification can improve oral bioavailability and reduce side effects, making it a valuable component in designing new drugs . The compound's ability to form hydrogen bonds contributes to its binding affinity, which is crucial for drug efficacy .

Synthetic Methodologies

Reagent in Organic Synthesis

this compound serves as a versatile reagent in organic synthesis. It has been utilized in Cl/F exchange reactions with aryl and alkyl sulfonyl chlorides, showcasing its utility in creating complex fluorinated structures . This capability is particularly beneficial for synthesizing fluorinated building blocks, which are essential in developing various pharmaceutical agents.

Building Block for Fluorinated Compounds

The compound is also employed as a building block for synthesizing other fluorinated derivatives. Its synthesis can be achieved through multiple methods, including difluoromethylation processes that allow for the introduction of the difluoromethoxy group into various organic frameworks . The ability to modify existing compounds with this group leads to enhanced biological properties.

Biological Studies

Impact on Biological Activity

Research has shown that incorporating the difluoromethoxy group can significantly affect the biological activity of compounds. The dynamic lipophilicity of this functional group allows for better interaction with biological targets, thereby enhancing the efficacy of drugs derived from this compound .

Case Studies

| Study/Source | Focus | Findings |

|---|---|---|

| Patent AU 2012318253 B2 | Antiviral Compounds | Demonstrated effectiveness against HCV with improved pharmacological properties. |

| ResearchGate Publication | Synthetic Reagent | Established utility in Cl/F exchange reactions, facilitating the synthesis of complex fluorinated compounds. |

| Thieme Connect Study | Medicinal Chemistry | Highlighted the importance of fluorinated groups in enhancing drug properties and biological activity. |

Mechanism of Action

The mechanism of action of (S)-2-((Difluoromethoxy)methyl)pyrrolidine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The difluoromethoxy group enhances the compound’s binding affinity and selectivity, leading to modulation of biological pathways. The pyrrolidine ring structure allows for effective interaction with active sites, contributing to its biological activity.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares (2S)-2-(Difluoromethoxymethyl)pyrrolidine hydrochloride with structurally related pyrrolidine derivatives:

Key Observations :

- Substituent Effects : The difluoromethoxymethyl group (-CH₂-O-CF₂H) introduces a unique combination of steric bulk and polarity compared to simpler fluorinated analogs (e.g., -CF₂H in ). The ether linkage may enhance solubility relative to purely hydrocarbon substituents (e.g., isopropylphenyl in ).

- Chirality : All listed compounds retain the (2S) configuration, critical for enantioselective interactions in catalysis or receptor binding.

- Molecular Weight: The hypothetical molecular weight (194.61 g/mol) is higher than non-aromatic analogs due to the difluoromethoxymethyl group.

Biological Activity

(2S)-2-(Difluoromethoxymethyl)pyrrolidine;hydrochloride is a fluorinated pyrrolidine derivative that has garnered attention for its potential biological activities. The compound is characterized by its difluoromethoxy group, which may enhance its pharmacological properties. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potentials, and relevant research findings.

- IUPAC Name : (2S)-2-(Difluoromethoxymethyl)pyrrolidine hydrochloride

- CAS Number : 1423015-69-3

- Molecular Formula : C5H10ClF2N

- Molecular Weight : 157.59 g/mol

- Purity : 97% .

The biological activity of this compound is influenced by its structural characteristics, particularly the difluoromethoxy group. This modification can enhance the compound's interaction with biological targets, potentially leading to increased efficacy in various applications.

- Enzyme Interaction : The compound may interact with specific enzymes, influencing metabolic pathways and cellular functions.

- Receptor Modulation : It could modulate receptor activities, affecting signal transduction pathways involved in various physiological processes.

Biological Activity and Therapeutic Potential

Research has indicated several potential therapeutic applications for this compound:

- Antimicrobial Activity : Preliminary studies suggest that derivatives of pyrrolidine compounds exhibit antibacterial properties against various strains, including multidrug-resistant bacteria .

- Anti-inflammatory Effects : Compounds with similar structures have been noted for their ability to inhibit inflammatory pathways, which could be beneficial in treating autoimmune diseases .

- Neuroprotective Properties : Some studies have explored the neuroprotective effects of pyrrolidine derivatives, suggesting potential applications in neurodegenerative disorders.

Table 1: Summary of Biological Activities

Case Study: Antibacterial Activity

A study focused on pyrrolidine derivatives identified this compound as a promising candidate against Pseudomonas aeruginosa. The research employed fluorescence assays to evaluate the compound's inhibitory effects on bacterial growth. Results indicated a concentration-dependent inhibition with an IC50 value reflecting significant antibacterial activity .

Case Study: Anti-inflammatory Mechanism

Research into the anti-inflammatory properties of similar compounds highlighted the role of RORyt inhibition in regulating cytokine production. The inhibition of RORyt could lead to decreased levels of pro-inflammatory cytokines, suggesting therapeutic potential for conditions like rheumatoid arthritis and psoriasis .

Q & A

Q. What are the key steps in synthesizing (2S)-2-(Difluoromethoxymethyl)pyrrolidine hydrochloride?

- Methodological Answer : The synthesis typically involves:

Cyclization : Formation of the pyrrolidine ring via precursors like di-tert-butyl esters (e.g., di-tert-butyl (2R,4S)-4-fluoropyrrolidine-1,2-dicarboxylate) .

Hydrolysis and Acidification : Cleavage of protecting groups followed by treatment with HCl to form the hydrochloride salt .

Resolution : If stereochemical purity is compromised, chiral HPLC or diastereomeric salt formation with chiral resolving agents (e.g., tartaric acid derivatives) is employed .

Q. Which spectroscopic techniques are recommended for structural characterization?

- Methodological Answer :

-

1H/13C NMR : To confirm the presence of the difluoromethoxymethyl group and pyrrolidine backbone. DEPT experiments clarify carbon hybridization .

-

Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .

-

X-ray Crystallography : SHELX software refines crystal structures, particularly for resolving stereochemical ambiguities .

Technique Application Reference NMR Stereochemical assignment, functional group ID HRMS Molecular formula confirmation X-ray Diffraction Absolute configuration determination

Q. What safety protocols are essential for handling this compound?

- Methodological Answer :

- Use fume hoods and PPE (gloves, lab coats) due to potential respiratory and dermal irritation .

- Consult SDS for specific hazards; hydrochloride salts may release HCl vapors under heat .

Advanced Research Questions

Q. How can enantiomeric impurities be resolved during synthesis?

- Methodological Answer :

- Chiral HPLC : Utilize columns like Chiralpak® IA/IB with hexane:isopropanol mobile phases for baseline separation .

- Diastereomeric Salt Formation : React the racemic mixture with a chiral acid (e.g., L-tartaric acid) and crystallize the diastereomers .

Q. How to optimize reaction conditions for improved yield and scalability?

- Methodological Answer :

-

Temperature Control : Lower temps (0–5°C) during sensitive steps (e.g., cyclization) minimize side reactions .

-

Catalyst Screening : Test palladium or nickel catalysts for hydrogenation steps to enhance efficiency .

-

In-line Analytics : Use FTIR or Raman spectroscopy for real-time monitoring of intermediate stability .

Q. How to address contradictory bioactivity data across assays?

- Methodological Answer :

- Assay Validation : Ensure consistent cell lines (e.g., HEK293 for receptor binding) and buffer conditions (pH 7.4, 37°C) .

- Receptor Subtype Profiling : Use selective antagonists (e.g., WAY 100635 for 5-HT1A) to isolate target interactions .

Q. What computational methods predict biological target interactions?

- Methodological Answer :

- Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with serotonin receptors (e.g., 5-HT7) .

- MD Simulations : GROMACS simulations (100 ns) assess binding stability under physiological conditions .

Q. How does the hydrochloride salt influence solubility and formulation?

- Methodological Answer :

- Salt Screening : Compare hydrochloride, sulfate, and citrate salts for optimal aqueous solubility (e.g., 25 mg/mL in PBS) .

- Lyophilization : For long-term storage, lyophilize at -80°C with cryoprotectants (e.g., trehalose) .

Data Contradiction Analysis

Q. Conflicting NMR shifts for the pyrrolidine ring protons: How to resolve?

- Methodological Answer :

Q. Discrepancies in IC50 values across enzymatic assays: Root causes?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.